Positional Isomer Effect: Reversible vs. Quasi-Reversible Redox Behavior
In a direct head-to-head study, N-ferrocenoyl-N'-(5-pyrimidinyl) thiourea (derived from Thiourea,N-5-pyrimidinyl-) exhibited fully reversible one-electron electrochemical redox behavior, in contrast to N-ferrocenoyl-N'-(2-pyrimidinyl) thiourea which showed only quasi-reversible redox behavior. Both compounds displayed increased anodic peak potentials (Epa) relative to ferrocene, but the 5-pyrimidinyl isomer uniquely enabled a two-dimensional hydrogen-bonded network in the solid state via O···π interactions, whereas the 2-isomer formed only a one-dimensional ladder-like assembly [1]. This demonstrates that the 5-substitution pattern on the pyrimidine ring directly controls the electrochemical reversibility and supramolecular architecture of the resulting thiourea derivative.
| Evidence Dimension | Electrochemical redox reversibility and solid-state supramolecular packing |
|---|---|
| Target Compound Data | N-ferrocenoyl-N'-(5-pyrimidinyl) thiourea: reversible one-electron redox; 2D network via hydrogen-bonding and O···π interactions |
| Comparator Or Baseline | N-ferrocenoyl-N'-(2-pyrimidinyl) thiourea: quasi-reversible one-electron redox; 1D ladder-like assembly via hydrogen-bonding only |
| Quantified Difference | Qualitative difference in redox reversibility (reversible vs. quasi-reversible) and dimensionality of crystal packing (2D vs. 1D) |
| Conditions | Cyclic voltammetry in solution; single-crystal X-ray diffraction in solid state |
Why This Matters
For applications in redox-active materials, molecular electronics, or electrocatalysis, the reversible redox behavior of the 5-pyrimidinyl isomer ensures stable, repeatable electrochemical cycling that the quasi-reversible 2-isomer cannot reliably provide.
- [1] Duan XE, Wei XH, Tong HB, Bai SD, Zhang YB, Liu DS. Ferrocene-modified pyrimidinyl acyl-thiourea derivatives: Synthesis, structures and electrochemistry. Journal of Molecular Structure, 2011, 1005(1-3): 91-99. View Source
